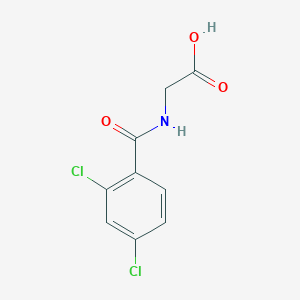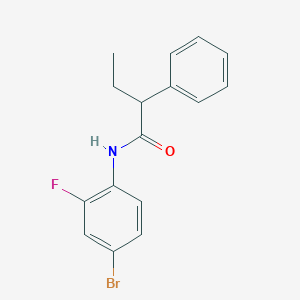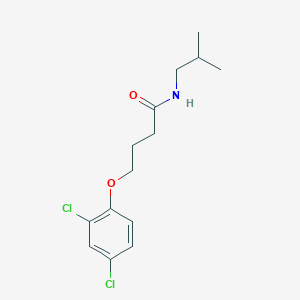
4-(2,4-dichlorophenoxy)-N-(2-methylpropyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,4-dichlorophenoxy)-N-(2-methylpropyl)butanamide, commonly known as 'Dicamba', is a selective herbicide widely used for controlling broadleaf weeds in various crops. It belongs to the benzoic acid family of herbicides and has been used for over 50 years to control weeds in agricultural fields. Dicamba is a white crystalline solid with a molecular formula of C12H19Cl2NO3 and a molecular weight of 294.20 g/mol.
Wirkmechanismus
Dicamba works by disrupting the normal growth and development of plants by mimicking the natural plant hormone auxin. It causes uncontrolled growth in the plant, leading to its death. Dicamba is a systemic herbicide, meaning it is absorbed by the plant and moves throughout its tissues.
Biochemische Und Physiologische Effekte
Dicamba has been shown to affect various physiological and biochemical processes in plants, including photosynthesis, respiration, and protein synthesis. It also affects the expression of genes involved in plant growth and development.
Vorteile Und Einschränkungen Für Laborexperimente
Dicamba is a widely used herbicide in the agricultural industry, and its efficacy has been well established. Its use in lab experiments allows for the study of its mechanism of action and its effects on plant physiology and biochemistry. However, the use of dicamba in lab experiments requires caution, as it can be toxic to non-target species and can have unintended effects on the environment.
Zukünftige Richtungen
Future research on dicamba could focus on developing new formulations that are more effective and less toxic to non-target species. Studies could also investigate the use of dicamba in combination with other herbicides to improve its efficacy. Additionally, research could explore the potential use of dicamba in controlling invasive plant species in natural habitats.
Synthesemethoden
Dicamba is synthesized by reacting 2,4-dichlorophenol with isobutyric anhydride in the presence of a catalyst to form 4-(2,4-dichlorophenoxy)butyric acid. This intermediate is then reacted with isobutylamine to form the final product, 4-(2,4-dichlorophenoxy)-N-(2-methylpropyl)butanamide.
Wissenschaftliche Forschungsanwendungen
Dicamba has been extensively studied for its use as a herbicide in various crops, including soybeans, cotton, and corn. It is effective in controlling broadleaf weeds such as pigweed, lambsquarters, and velvetleaf. Dicamba has also been studied for its potential use in controlling invasive plant species in natural habitats.
Eigenschaften
CAS-Nummer |
5347-81-9 |
|---|---|
Produktname |
4-(2,4-dichlorophenoxy)-N-(2-methylpropyl)butanamide |
Molekularformel |
C14H19Cl2NO2 |
Molekulargewicht |
304.2 g/mol |
IUPAC-Name |
4-(2,4-dichlorophenoxy)-N-(2-methylpropyl)butanamide |
InChI |
InChI=1S/C14H19Cl2NO2/c1-10(2)9-17-14(18)4-3-7-19-13-6-5-11(15)8-12(13)16/h5-6,8,10H,3-4,7,9H2,1-2H3,(H,17,18) |
InChI-Schlüssel |
QZXLYJBNAMMETI-UHFFFAOYSA-N |
SMILES |
CC(C)CNC(=O)CCCOC1=C(C=C(C=C1)Cl)Cl |
Kanonische SMILES |
CC(C)CNC(=O)CCCOC1=C(C=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



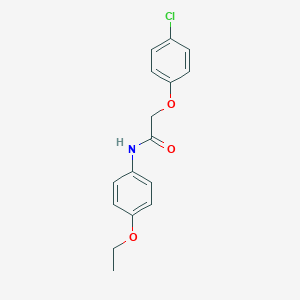
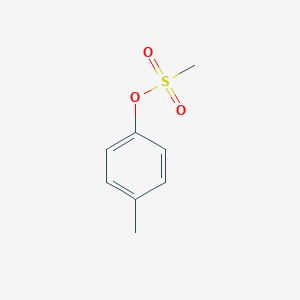
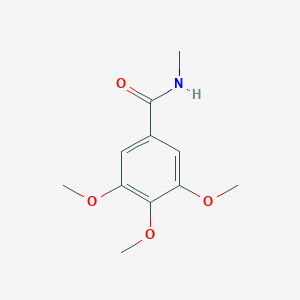
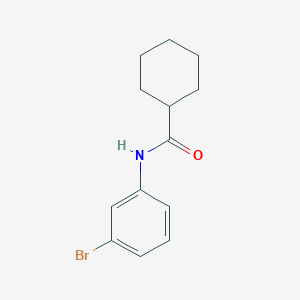
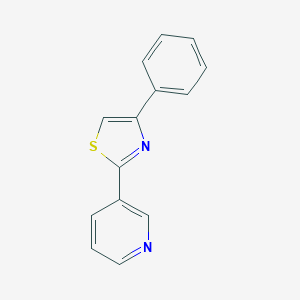
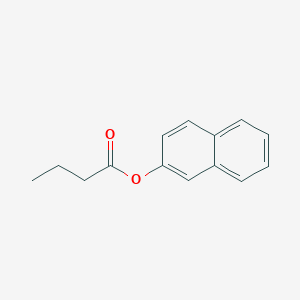

![N-(2-ethylphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine](/img/structure/B184500.png)




